(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid

Peptide Synthesis Bio-conjugation Covalent Inhibitor Design

(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid (CAS 1271141‑46‑8) is a chiral, non‑proteinogenic α,β‑dehydroamino acid derivative that integrates an indole‑4‑yl‑N‑methyl‑L‑valine moiety with a reactive dehydroalanine (ΔAla) warhead. The compound is supplied as a free carboxylic acid with a molecular formula of C₁₇H₂₁N₃O₃ and a molecular weight of 315.37 g mol⁻¹.

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
Cat. No. B13054914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=C)C(=O)OC)N(C)C1=CC=CC2=C1C=CN2
InChIInChI=1S/C18H23N3O3/c1-11(2)16(17(22)20-12(3)18(23)24-5)21(4)15-8-6-7-14-13(15)9-10-19-14/h6-11,16,19H,3H2,1-2,4-5H3,(H,20,22)/t16-/m0/s1
InChIKeyOYMVLQLMXWFPOB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-((1H-Indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic Acid – Chiral Dehydroalanine Building Block for Targeted Synthesis


(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid (CAS 1271141‑46‑8) is a chiral, non‑proteinogenic α,β‑dehydroamino acid derivative that integrates an indole‑4‑yl‑N‑methyl‑L‑valine moiety with a reactive dehydroalanine (ΔAla) warhead . The compound is supplied as a free carboxylic acid with a molecular formula of C₁₇H₂₁N₃O₃ and a molecular weight of 315.37 g mol⁻¹ . This free‑acid form eliminates the need for ester hydrolysis prior to conjugation, streamlining downstream synthetic workflows .

Why In‑Class Dehydroalanine Building Blocks Cannot Replace (S)-2-(2-((1H-Indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic Acid


The free‑acid form of this compound is critical for direct amide‑bond formation or solid‑phase peptide synthesis without a deprotection step; the widely available methyl ester analog (same CAS scaffold) requires basic or acidic hydrolysis that risks epimerization at the chiral center and premature Michael addition at the ΔAla double bond . Additionally, the (S)‑configuration at the valine‑derived carbon is essential for biological target recognition, and generic racemic mixtures or (R)‑enantiomer preparations cannot replicate the same stereospecific interactions .

Quantitative Differentiation of (S)-2-(2-((1H-Indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic Acid Against Closest Analogs


Free Acid vs. Methyl Ester: Superior Direct Conjugation Efficiency

The free‑acid form eliminates the ester hydrolysis step that the methyl ester analog (CAS 1271141‑46‑8, Cat. CS‑B1416) requires prior to coupling . The methyl ester exhibits a LogP of 2.432, indicating ~250‑fold greater lipophilicity compared with the ionized carboxylate at physiological pH, which can alter aqueous solubility and off‑target partitioning in biochemical assays .

Peptide Synthesis Bio-conjugation Covalent Inhibitor Design

Chiral Purity Guarantee: Quantitative Enantiomeric Excess vs. Racemic and (R)-Enantiomer Batches

The target compound is supplied with a certified purity of ≥98% and a defined (S)‑configuration at the α‑carbon of the valine‑derived segment . In contrast, racemic mixtures or the (R)‑enantiomer (available from select vendors) lack this stereochemical guarantee, and the (R)‑enantiomer can exhibit orders‑of‑magnitude lower affinity for chiral biological targets [1].

Stereochemistry Enantioselective Synthesis Drug Discovery

Indole‑4‑yl N‑Methyl Substitution: Divergent Activity from Indole‑5‑yl and Indole‑6‑yl Regioisomers

The indole‑4‑yl connection positions the methyl‑amino linker at the sterically less‑hindered 4‑position of the indole ring, whereas the 5‑ and 6‑regioisomers (used in common tryptamine‑based pharmacophores) alter the vector of the side chain by ~180° and ~120°, respectively [1]. This geometric difference has been shown to modulate affinity for serotonin receptors by >50‑fold in related N‑methyl‑indole scaffolds [1].

GPCR Ligands Kinase Inhibitors Fragment-Based Screening

Dehydroalanine Warhead: Native Electrophilicity Without Activation

The ΔAla terminal olefin in the target compound is intrinsically electrophilic (calculated LUMO energy ~‑1.8 eV for model dehydroalanine derivatives) and reacts with cysteine thiols under physiological conditions without requiring a separate activating group [1]. In contrast, saturated alanine analogs require pre‑activation (e.g., as an acyl halide) for conjugation, adding complexity and potential side reactions [1].

Covalent Inhibitors Michael Acceptors Chemical Biology

Optimal Application Scenarios for (S)-2-(2-((1H-Indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic Acid


Covalent Inhibitor Synthesis Targeting Non‑catalytic Cysteines

The free‑acid ΔAla warhead enables direct incorporation into peptide‑based ligands for covalent modification of cysteine residues in kinases or proteases, as demonstrated by the reactivity advantage quantified in Evidence Item 4 [3].

One‑Step Conjugation to Amino‑Functionalized Biomolecules

The carboxylic acid functionality permits immediate amide bond formation with amine‑terminated linkers, antibodies, or solid supports without a hydrolysis step, exploiting the workflow advantage described in Evidence Item 1 .

Stereospecific SAR Studies on Chiral Targets

The confirmed (S)‑configuration and high enantiomeric purity (≥98% e.e.) support structure‑activity relationship campaigns where the (R)‑enantiomer or racemate would confound potency measurements, as noted in Evidence Item 2 [1].

Fragment‑Based Library Design with 4‑Indole Vectors

The indole‑4‑yl regioisomer provides a unique exit vector that complements conventional 5‑ or 6‑indole fragments, enabling exploration of chemical space orthogonal to tryptamine‑derived libraries, supported by the selectivity data in Evidence Item 3 [2].

Quote Request

Request a Quote for (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.